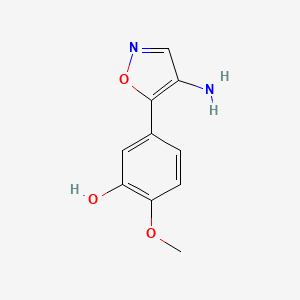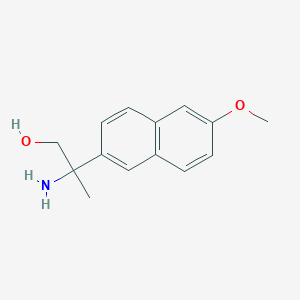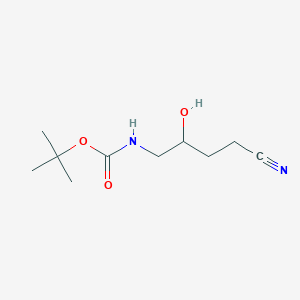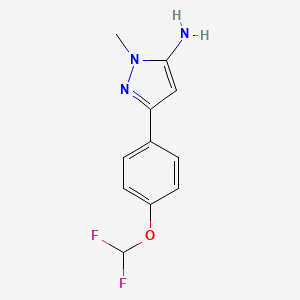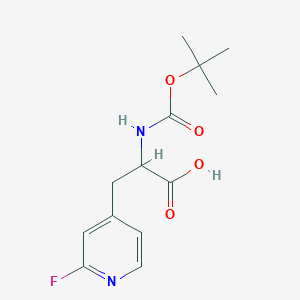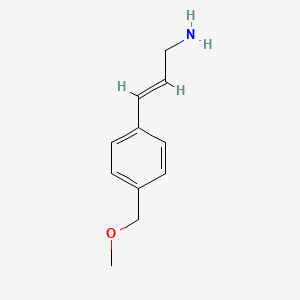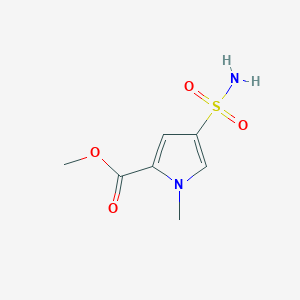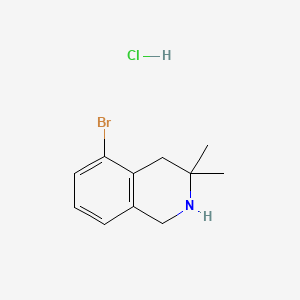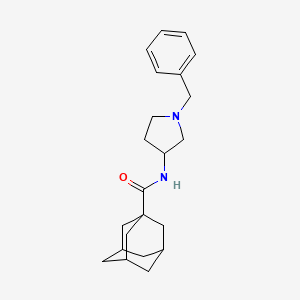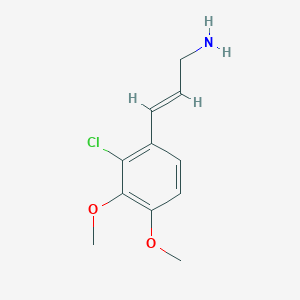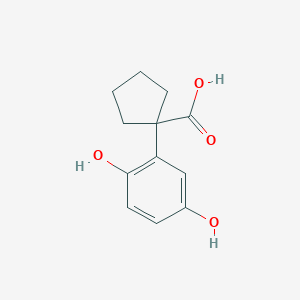
1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a phenyl ring substituted with two hydroxyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst . Another method includes the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale carboxylation or oxidation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the phenyl ring and hydroxyl groups.
2-Cyclopentene-1-carboxylic acid: Similar structure but with a double bond in the cyclopentane ring.
1-Phenyl-1-cyclopentanecarboxylic acid: Contains a phenyl ring but lacks the hydroxyl groups.
Uniqueness: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both hydroxyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-(2,5-dihydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2,(H,15,16) |
Clave InChI |
PRMUPTSOWRFTRY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=C(C=CC(=C2)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
